molecular formula C24H22N4O2 B2972066 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1797775-82-6

2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2972066
CAS No.: 1797775-82-6
M. Wt: 398.466
InChI Key: OGJQYBUJZIOTHU-UHFFFAOYSA-N
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Description

2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features an indole moiety, a pyridazinone ring, and a tetrahydronaphthalene group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(25-20-10-5-8-17-6-1-3-9-19(17)20)16-28-24(30)13-12-22(26-28)27-15-14-18-7-2-4-11-21(18)27/h1-4,6-7,9,11-15,20H,5,8,10,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJQYBUJZIOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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